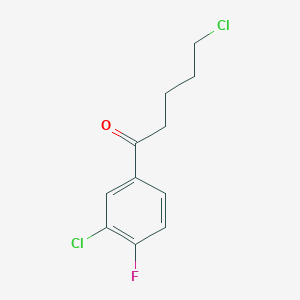

5-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxopentane

Description

Properties

IUPAC Name |

5-chloro-1-(3-chloro-4-fluorophenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2FO/c12-6-2-1-3-11(15)8-4-5-10(14)9(13)7-8/h4-5,7H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGDTHLRTKDYQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCCCCl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645157 | |

| Record name | 5-Chloro-1-(3-chloro-4-fluorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898761-15-4 | |

| Record name | 5-Chloro-1-(3-chloro-4-fluorophenyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-(3-chloro-4-fluorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- 3-Chloro-4-fluorobenzene or its derivatives serve as the aromatic component.

- 5-chloropentan-1-one or related pentanone derivatives provide the aliphatic ketone backbone.

Key Synthetic Steps

Friedel-Crafts Acylation or Equivalent Acylation Reaction

The aromatic ring bearing chloro and fluoro substituents is acylated with a pentanoyl chloride derivative containing a chlorine atom at the terminal position. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions to prevent hydrolysis of acyl chlorides.Halogenation Control

The chlorine atom at the 5-position of the pentanone chain is introduced either by starting with a chlorinated pentanone or by selective halogenation of the pentanone intermediate using reagents such as N-chlorosuccinimide (NCS) under radical or electrophilic conditions.Purification

The crude product is purified by recrystallization or column chromatography to isolate the pure 5-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxopentane.

Reaction Conditions

- Temperature: Typically maintained between 0°C to 50°C during acylation to control reaction rate and selectivity.

- Solvents: Anhydrous solvents such as dichloromethane or chloroform are preferred to avoid side reactions.

- Catalysts: Lewis acids like AlCl3 or FeCl3 facilitate electrophilic aromatic substitution.

- Bases: In some steps, bases such as potassium carbonate or sodium hydride may be used to neutralize acids or facilitate substitution reactions.

Industrial Production Considerations

In industrial settings, the synthesis of this compound may be optimized through:

- Batch or continuous flow reactors to improve yield and reproducibility.

- Automated control of reaction parameters (temperature, pressure, reagent feed rates) to enhance selectivity and reduce impurities.

- Scalable purification techniques such as crystallization or preparative chromatography.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Aromatic Acylation | 3-chloro-4-fluorobenzene + pentanoyl chloride, AlCl3, 0–25°C | Formation of ketone linkage | Anhydrous conditions critical |

| Halogenation of Pentanone | N-chlorosuccinimide (NCS), radical initiator, room temp | Introduction of 5-chloro group | Controlled to avoid over-halogenation |

| Purification | Recrystallization or column chromatography | Isolation of pure product | Solvent choice affects yield |

Research Findings on Preparation Efficiency and Yield

- Yields: Reported yields for similar halogenated ketones range from 60% to 85% depending on reaction scale and purification efficiency.

- Selectivity: The presence of electron-withdrawing groups (chloro, fluoro) on the aromatic ring influences regioselectivity during acylation, favoring para or meta substitution patterns consistent with the target compound.

- Side Reactions: Potential side reactions include over-halogenation, hydrolysis of acyl chlorides, and polymerization under acidic conditions, which are minimized by strict control of reaction parameters.

Summary of Preparation Methodology

The preparation of this compound is a multi-step process involving:

- Selection of halogenated aromatic and aliphatic precursors

- Friedel-Crafts type acylation under Lewis acid catalysis

- Controlled halogenation to introduce the 5-chloro substituent

- Purification by recrystallization or chromatography

This methodology ensures the synthesis of a high-purity compound suitable for use as an intermediate in pharmaceutical and materials science applications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxopentane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxopentane has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxopentane involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, derived from evidence:

Structural and Electronic Differences

- Compounds with dichlorophenyl groups (e.g., 2,4-dichloro) exhibit higher molecular weights and lipophilicity, which may affect membrane permeability .

Chain Length :

- Shorter-chain analogs (e.g., 4-chloro-1-oxobutane) show reduced steric hindrance, favoring synthetic accessibility but possibly compromising target selectivity .

Q & A

Q. How should researchers safely handle 5-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxopentane given limited toxicity data?

- Methodological Answer : Due to the absence of comprehensive toxicity data (e.g., acute/chronic effects, bioaccumulation potential), adopt precautionary measures standardized for structurally related chloro-fluoro aromatic compounds. Key steps include:

- Use fume hoods and personal protective equipment (PPE) such as nitrile gloves and lab coats.

- Follow first-aid protocols for skin/eye contact: Immediate rinsing with water for 15+ minutes and medical consultation .

- Refer to GHS Category 4 classifications (oral/dermal/inhalation toxicity) for risk mitigation .

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer : While direct synthesis data for this compound is unavailable, analogous methods for 3-chloro-4-fluorobenzaldehyde derivatives (e.g., Friedel-Crafts acylation or nucleophilic substitution) can be adapted . Key considerations:

- Use anhydrous conditions for ketone formation, employing Lewis acids like AlCl₃.

- Monitor reaction progress via TLC or HPLC, leveraging purity standards (>97% by HLC) as benchmarks .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Prioritize multi-modal characterization:

- Spectroscopy : NMR (¹H/¹³C) to confirm substitution patterns on the aryl ring and ketone functionality. Compare with data for 3-(3-chloro-5-fluorophenyl)-1-propene .

- Chromatography : HPLC with UV detection to assess purity, referencing protocols for >95% purity thresholds .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₁H₁₀Cl₂FO) and isotopic patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, stability) of halogenated ketones?

- Methodological Answer : Address discrepancies through:

- Cross-referencing CAS databases (e.g., PubChem) and peer-reviewed literature to validate data .

- Reproducibility studies : Perform differential scanning calorimetry (DSC) to determine precise melting points, comparing results with structurally similar compounds (e.g., mp 28–30°C for 3-chloro-4-fluorobenzaldehyde) .

- Stability assays : Conduct accelerated degradation studies under varying pH/temperature conditions, using LC-MS to track decomposition products .

Q. What are plausible environmental degradation pathways for this compound?

- Methodological Answer : Hypothesize pathways based on halogenated aromatic ketone behavior:

- Photodegradation : Expose to UV light in aqueous media; analyze intermediates via GC-MS.

- Microbial degradation : Use soil slurry tests under aerobic/anaerobic conditions, monitoring chloride release as a degradation marker. Note that persistence data for related compounds is often unavailable .

- Surface adsorption : Investigate interactions with indoor/outdoor particulates using microspectroscopic imaging, as suggested for organic-surface reactivity studies .

Q. How do substituent positions (3-chloro-4-fluoro vs. 4-chloro-3-fluoro) influence the compound’s reactivity in nucleophilic reactions?

- Methodological Answer : Design comparative studies using analogs (e.g., 3-chloro-4-fluorobenzaldehyde vs. 4-chloro-3-fluorobenzaldehyde):

- Electrophilicity analysis : Calculate Hammett constants (σ) for substituents to predict electronic effects on the ketone’s carbonyl carbon.

- Kinetic studies : Track reaction rates with nucleophiles (e.g., Grignard reagents) under controlled conditions, referencing substituent effects observed in aryl halides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.